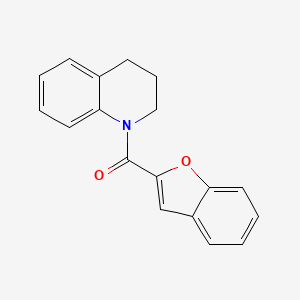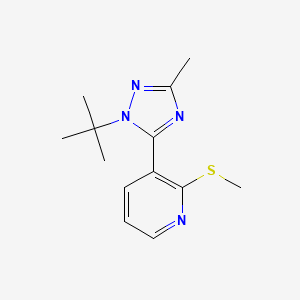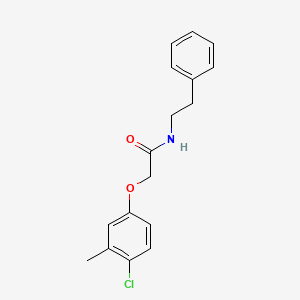![molecular formula C19H24ClFN2O3 B5579112 8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)
8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been explored through various methods, including cycloaddition reactions and novel synthetic pathways. One approach involves the synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors, highlighting the diversity in synthetic strategies for such spirocyclic compounds (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied, with X-ray diffraction analyses revealing detailed insights into their conformations. For example, the crystal structure analysis of related 1-oxaspiro derivatives shows specific conformational features, such as planar, envelope, and chair conformations of their cyclohexane and lactam rings, which play a crucial role in their reactivity and interactions (Wang et al., 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cycloadditions and acylation, demonstrating their versatility in chemical synthesis. The regioselectivity of acylation for similar spirocyclic compounds, for instance, has been explored to understand the influence of base and acyl chloride on the outcome of such reactions (Koszytkowska-Stawińska et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the practical applications and handling of these compounds. Studies on related spirocyclic compounds provide insights into their crystalline behavior and molecular interactions within the crystal lattice (Manjunath et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with various reagents, define the utility of these compounds in broader chemical contexts. The exploration of novel spiroheterocyclic compounds, for example, demonstrates the potential of such chemicals in developing new materials with unique properties (Al-Ahmadi & El-zohry, 1995).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Fate of Chemical Compounds
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments :This review outlines the environmental presence and behavior of parabens, compounds somewhat structurally related to the query compound, emphasizing their ubiquity in surface water and sediments due to continuous environmental introduction. Parabens, like methylparaben and propylparaben, show how consumer product chemicals can persist and interact in aquatic environments, including reactions to form halogenated by-products with potential health implications (Haman et al., 2015).
Pharmaceutical Chemistry and Synthesis
Synthetic Methodologies for Key Intermediates :Research on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for pharmaceuticals like flurbiprofen, illustrates the challenges and innovations in chemical synthesis that could be analogous to the synthesis challenges of the query compound. The development of efficient, cost-effective synthetic routes is critical for the production of pharmaceuticals and related compounds (Qiu et al., 2009).
Mechanisms of Chemical Reactions and Health Impacts
Mechanisms for Formation and Destruction of PCDD/Fs :Understanding the formation, chlorination, and destruction mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is crucial. This review could provide insights into the reactivity and potential environmental and health impacts of structurally complex compounds, including those with chloro and fluoro substitutions (Altarawneh et al., 2009).
Eigenschaften
IUPAC Name |
8-(2-chloro-6-fluorobenzoyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClFN2O3/c1-3-5-13(2)23-12-19(26-18(23)25)8-10-22(11-9-19)17(24)16-14(20)6-4-7-15(16)21/h4,6-7,13H,3,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZWBLYDIFGCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)


![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)


![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)
![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)
![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)
![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)